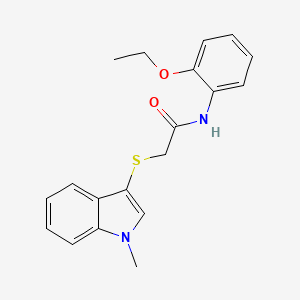

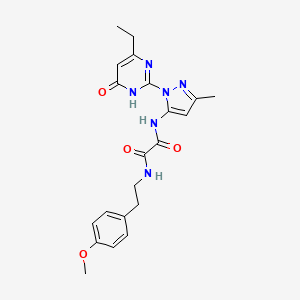

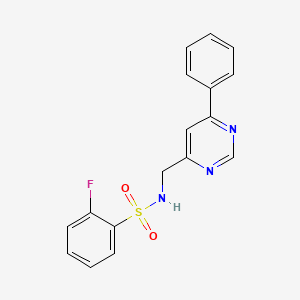

![molecular formula C16H12ClF5N2O3S B2823381 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide CAS No. 478067-38-8](/img/structure/B2823381.png)

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

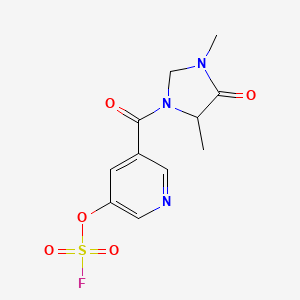

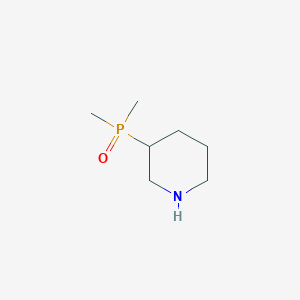

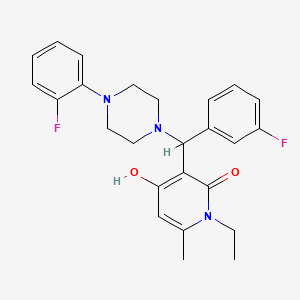

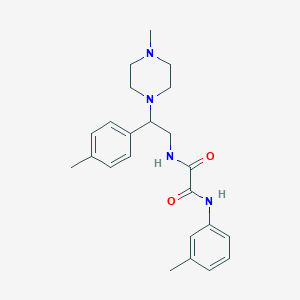

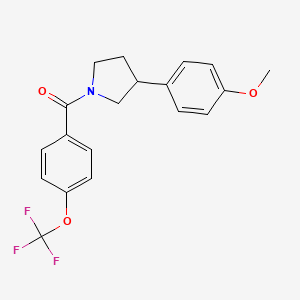

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12ClF5N2O3S and its molecular weight is 442.79. The purity is usually 95%.

BenchChem offers high-quality 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crop Protection (Agrochemicals)

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops by inhibiting pests’ growth or disrupting their metabolic processes. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .

Pharmaceutical Applications

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine substitution enhances drug properties, such as bioavailability, metabolic stability, and binding affinity. Researchers continue to explore novel therapeutic uses for TFMP derivatives .

Veterinary Medicine

In addition to human health, TFMP derivatives contribute to veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds address various animal health issues, demonstrating their versatility and potential in veterinary applications .

Vapor-Phase Reactions

TFMP derivatives are involved in vapor-phase reactions, which are essential for synthesizing various compounds. Researchers utilize these reactions to create novel materials, intermediates, and functional molecules. The trifluoromethyl group’s reactivity and stability make it a valuable building block in organic synthesis .

Intermediate Synthesis

2,3,5-Dichlorotrifluoromethylpyridine (2,3,5-DCTF) serves as an intermediate in the synthesis of TFMP derivatives. Researchers chlorinate 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to obtain 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which is subsequently fluorinated in the vapor phase to yield 2,3,5-DCTF .

Crystallography

The crystal structure of related compounds, such as E-2-chloro-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)benzohydrazide, has been studied using X-ray crystallography. While not directly related to the applications, understanding the molecular arrangement aids in predicting properties and interactions .

Mecanismo De Acción

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of DNA. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition disrupts the synthesis of DNA, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This results in a decrease in the production of dTMP, a critical component of DNA. The downstream effect of this is a disruption in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of Thymidylate synthase by this compound leads to a disruption in DNA synthesis . This results in cell cycle arrest and triggers programmed cell death, or apoptosis . The ultimate effect at the molecular and cellular level is a reduction in the proliferation of cells.

Propiedades

IUPAC Name |

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANELNYLPZRTDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF5N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2823308.png)

![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)